
2-(4-Methylphenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methylphenoxy)quinoxaline” is a derivative of quinoxaline . Quinoxaline is a heterocyclic compound containing a benzene ring fused with a pyrazine ring .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . More recently, greener and more efficient methods have been developed .Molecular Structure Analysis
The molecular formula of “this compound” is C15H12N2O . It is a derivative of quinoxaline, which is a bicyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical and Chemical Properties Analysis
The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C. It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Activity : Quinoxaline derivatives, including 2-(4-Methylphenoxy)quinoxaline, have been studied for their antimicrobial properties. They show promising activity against various bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Similarly, other studies have synthesized novel quinoxaline derivatives and evaluated them for antimicrobial activity, underscoring the versatility of quinoxaline compounds in this field (Refaat, Moneer, & Khalil, 2004).
Antitumor Applications
- Antitumor Activity : Quinoxaline derivatives have also been investigated for their potential in treating various cancers. For instance, studies have explored the inhibitory action of quinoxaline-1,4-di-N-oxide derivatives on melanoma and brain tumor cells, revealing their potential in cancer therapy (Silva et al., 2019). Another study synthesized and evaluated quinoxaline derivatives for their antitumor activity against different types of human cancer cell lines, finding significant inhibitory effects (Corona et al., 2009).
Synthetic Applications
- Chemical Synthesis : Quinoxaline compounds, including this compound, have been used in various synthetic chemical reactions. For example, a study discussed the synthesis of poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers, showcasing their utility in creating high molecular weight polymers (Klein, Modarelli, & Harris, 2001). Another research explored novel synthetic routes for biologically active quinoxalines, highlighting their importance in medicinal chemistry (Khatoon & Abdulmalek, 2021).
Safety and Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Properties
IUPAC Name |
2-(4-methylphenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZDNSGPCLHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
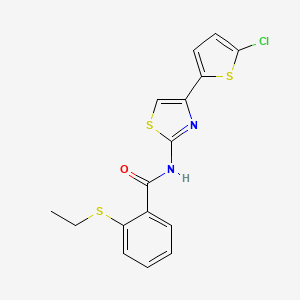
![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)
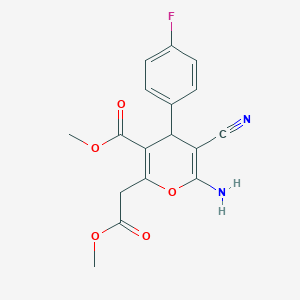
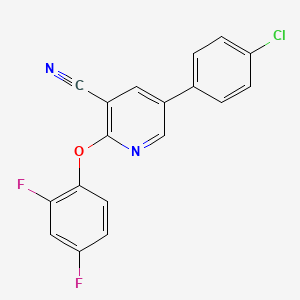

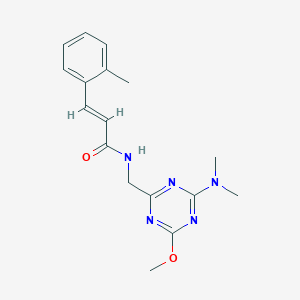
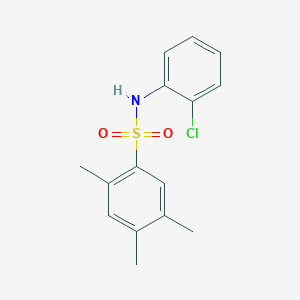

![2-hydroxy-2-methyl-3-(thiophen-3-yl)-S-[4-(trifluoromethyl)phenyl]propane-1-sulfonamido](/img/structure/B2720049.png)
![N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2720051.png)
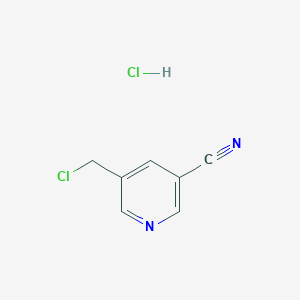
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)
![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)

